![molecular formula C10H18O2Si B12570593 {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane CAS No. 502161-56-0](/img/structure/B12570593.png)
{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of a pyran ring and a vinyl ether moiety attached to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3,4-dihydro-2H-pyran with a vinyl ether in the presence of a trimethylsilylating agent. Common reagents include trimethylsilyl chloride and a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl ether moiety to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
Industry
In material science, this compound can be used in the production of silicon-based polymers and resins. Its ability to form stable bonds with other silicon-containing compounds makes it useful in the development of advanced materials.
Mechanism of Action
The mechanism by which {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. The pyran ring and vinyl ether moiety can participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Compounds like trimethylsilyl chloride and trimethylsilyl ether share the trimethylsilyl group but lack the pyran and vinyl ether moieties.
Vinyl ethers: Compounds such as ethyl vinyl ether contain the vinyl ether group but do not have the silyl group or pyran ring.
Pyran derivatives: Compounds like 3,4-dihydro-2H-pyran share the pyran ring but lack the vinyl ether and silyl groups.
Uniqueness
The uniqueness of {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane lies in its combination of a pyran ring, a vinyl ether moiety, and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
502161-56-0 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-9(12-13(2,3)4)10-7-5-6-8-11-10/h7H,1,5-6,8H2,2-4H3 |
InChI Key |
KZUKVQZKAISLST-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
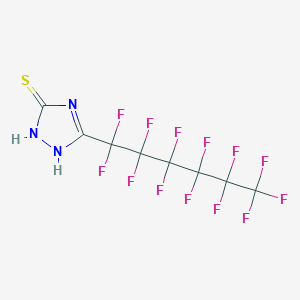
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
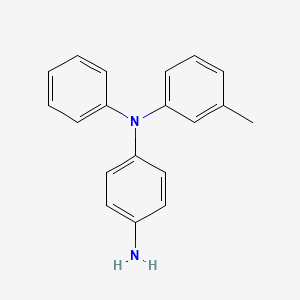
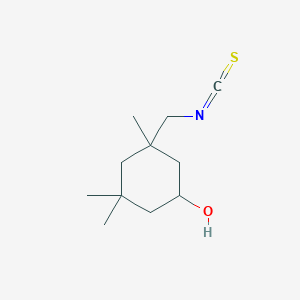
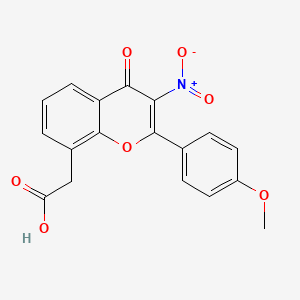

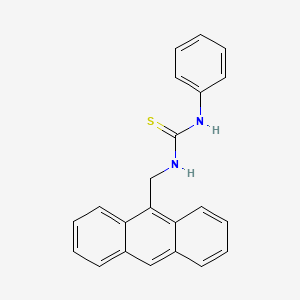
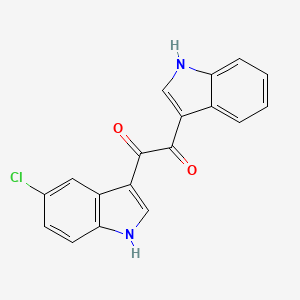
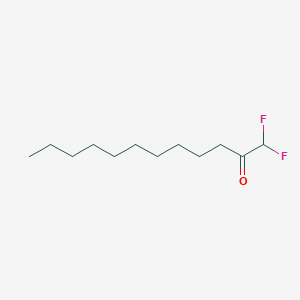
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

